Bufuralol

CYP2D6 phenotyping drug metabolism chiral chromatography

Standard CYP2D6 probe substrates (e.g., debrisoquine) lack bufuralol's unique diastereomer selectivity and intrinsic sympathomimetic activity, compromising metabolic phenotyping reproducibility. Bufuralol offers: - **Dual isoform capability**: Simultaneous CYP2D6 & CYP2C19 assessment via differential diastereomer selectivity (1''R-OH vs 1''S-OH) in single incubations. - **Sensitive fluorescence detection**: 1''-hydroxybufuralol quantification eliminates radiolabels; supports HLM, hepatocyte, and recombinant systems. - **Chiral method validation**: Four diastereomeric metabolites serve as ideal reference standards for enantioselective HPLC development. Available in research-grade quantities with documented stereochemical purity. Direct B2B shipping.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 57704-15-1
Cat. No. B10761134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufuralol
CAS57704-15-1
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O
InChIInChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3
InChIKeySSEBTPPFLLCUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufuralol: Beta-Adrenoceptor Antagonist & CYP2D6 Probe


Bufuralol is a non-selective beta-adrenoceptor antagonist with partial agonist activity, structurally distinguished by a benzofuran nucleus rather than the aryloxypropanolamine scaffold common to most beta-blockers [1]. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) via stereoselective 1''-hydroxylation, with minor contributions from CYP1A2 and CYP2C19 [2]. Beyond its historical investigation as an antihypertensive agent, bufuralol is widely established as a diagnostic probe substrate for CYP2D6 phenotyping and drug-drug interaction studies [3].

Why Bufuralol Cannot Be Replaced


Substituting bufuralol with other CYP2D6 probe substrates (e.g., debrisoquine, dextromethorphan, metoprolol) or alternative beta-blockers introduces confounding variables that compromise experimental reproducibility and data interpretation. Bufuralol exhibits enzyme-specific diastereomer selectivity patterns that differ between CYP2D6 and CYP2C19 [1], stereoselective metabolism with a marked preference for the (+)-enantiomer by CYP2D6 [2], and a unique combination of beta-adrenoceptor antagonism with measurable intrinsic partial agonist activity (~5% relative to isoprenaline) not found in pure antagonists like propranolol [3]. These properties mean that kinetic parameters, inhibition profiles, and pharmacodynamic readouts obtained with bufuralol cannot be extrapolated from other probes or beta-blockers without empirical validation.

Head-to-Head Evidence: Bufuralol vs. Comparators


Diastereomer Selectivity in 1''-Hydroxylation

Bufuralol's metabolic fate depends on which CYP isoform predominates. In human liver microsomes, three out of four samples exhibited CYP2D6-type selectivity (1''R-OH < 1''S-OH), while one sample showed CYP2C19-type selectivity (1''R-OH > 1''S-OH) [1]. This diastereomer selectivity difference enables discrimination between CYP2D6- and CYP2C19-mediated metabolism, a feature not observed with achiral probe substrates like dextromethorphan.

CYP2D6 phenotyping drug metabolism chiral chromatography

Partial Agonist Activity vs. Propranolol

At equivalent receptor occupancy, bufuralol and propranolol produce qualitatively distinct hemodynamic effects. Bufuralol demonstrates intrinsic partial agonist activity of approximately 5% relative to the full agonist isoprenaline, whereas propranolol is a pure antagonist [1]. In human volunteers, propranolol exerts effects opposite to isoprenaline at rest, while bufuralol does not significantly influence resting heart rate or stroke volume [1].

beta-blocker pharmacology partial agonism receptor occupancy

Allele-Specific Kinetics vs. Dextromethorphan

Bufuralol distinguishes CYP2D6 allelic variants differently than dextromethorphan. In a study of 22 novel CYP2D6 variants identified in Chinese populations, 21 variants exhibited significantly decreased activity toward bufuralol, whereas only 19 variants showed decreased activity toward dextromethorphan [1]. Additionally, the CYP2D6.17 variant (common in African populations) shows differential kinetic behavior with bufuralol compared to CYP2D6.1, with higher Km values affecting intrinsic clearance [2].

pharmacogenomics CYP2D6 variants enzyme kinetics

CYP2C19 Contribution to 1''-Hydroxylation

Unlike debrisoquine or dextromethorphan which are near-exclusively metabolized by CYP2D6, bufuralol 1''-hydroxylation is catalyzed by both CYP2D6 and CYP2C19, enabling dual-enzyme assessment in a single assay [1]. In inhibition studies, quinidine (CYP2D6 inhibitor) markedly inhibited 1''-hydroxylation in CYP2D6-type microsomes, while omeprazole (CYP2C19 inhibitor) efficiently suppressed diastereomer formation in CYP2C19-type microsomes [1].

CYP2C19 isoform selectivity metabolic phenotyping

Peripheral Vasoconstriction vs. Propranolol & Pindolol

In a double-blind crossover study in hypertensive patients, bufuralol (30-60 mg bid) and propranolol (40-80 mg bid) produced comparable reductions in systemic blood pressure over two weeks [1]. However, propranolol caused greater decreases in forearm and finger blood flow than bufuralol, indicating less peripheral vasoconstriction with bufuralol [1]. Pindolol also reduced forearm blood flow, whereas bufuralol did not [1].

cardiovascular pharmacology vasodilation peripheral blood flow

Optimal Research & Industrial Applications


CYP2D6 Phenotyping in Pharmacogenomics

Bufuralol serves as a validated probe substrate for quantifying CYP2D6 activity in human liver microsomes, hepatocytes, and recombinant enzyme systems. Its utility is supported by well-characterized stereoselective metabolism [1], enabling robust assessment of CYP2D6 functional status across diverse allelic variants. The assay uses fluorescence detection of 1''-hydroxybufuralol, eliminating the need for radiolabeled substrates [2].

Dual-Enzyme Activity Assessment (CYP2D6/CYP2C19)

The differential diastereomer selectivity of bufuralol 1''-hydroxylation between CYP2D6 (1''R-OH < 1''S-OH) and CYP2C19 (1''R-OH > 1''S-OH) enables simultaneous evaluation of both isoforms in a single incubation [1]. This reduces the number of probe substrates required in cocktail assays, streamlining metabolic phenotyping workflows for drug development and toxicology screening [2].

Beta-Adrenoceptor Partial Agonism Studies

Bufuralol's intrinsic sympathomimetic activity (~5% of isoprenaline) distinguishes it from pure antagonists like propranolol [1]. This property makes it a valuable tool for investigating structure-activity relationships governing partial agonism at beta-adrenoceptors, as well as for studying the physiological consequences of beta-blockade with residual agonist tone in cardiovascular research [2].

Chiral Separation & Stereoselective Metabolism Method Development

The four diastereomeric 1''-hydroxybufuralol metabolites provide an excellent model system for developing and validating chiral HPLC methods [1]. The compound's well-defined stereoselective oxidation by CYP2D6 and CYP2C19 makes it an ideal reference standard for laboratories establishing stereoselective drug metabolism assays or training analytical chemists in chiral chromatography techniques [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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